molecular formula C15H20N2O2 B028963 (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide CAS No. 96605-66-2

(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide

Cat. No. B028963
CAS RN: 96605-66-2
M. Wt: 260.33 g/mol
InChI Key: UXWJJVRASIHSQS-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide involves multiple steps, including reduction, acetylation, ethylation, and condensation. An improvement in the synthesis methods has been reported, showing overall yields of up to 77%, highlighting enhancements in reduction, acetylation, and ethylation steps to increase efficiency and reduce costs (Gong Fenga, 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide has been analyzed using spectroscopic techniques and theoretical calculations. Studies have identified red shifts in specific vibrational modes, indicating the formation of dimers in the solid state and revealing insights into the nature of hydrogen bonding within these compounds. This analysis provides a foundation for understanding the chemical behavior and reactivity of such molecules (R. N. Singh et al., 2014).

Chemical Reactions and Properties

These compounds exhibit potential for forming new heterocyclic compounds, indicated by their suitable reactivity descriptors derived from DFT calculations. Their ability to participate in various chemical reactions underscores their utility in synthetic chemistry, particularly in the development of materials with non-linear optical (NLO) properties, as demonstrated by their significant first hyperpolarizability values (R. N. Singh et al., 2014).

Physical Properties Analysis

The detailed vibrational analysis of similar compounds, aided by potential energy distribution (PED) and experimental FTIR peaks, confirms the presence of red shifts in N-H and C-O stretching bonds as a result of dimer formation. This information is crucial for understanding the physical properties of these molecules, including their stability and intermolecular interactions (R. N. Singh et al., 2013).

Chemical Properties Analysis

The chemical properties of (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide derivatives, such as their reactivity, have been explored through the synthesis and characterization of related compounds. These studies provide insights into the molecule's potential applications and its behavior in various chemical environments, highlighting its role in the synthesis of new heterocyclic compounds and potential for NLO applications (R. N. Singh et al., 2013; Gong Fenga, 2007).

Scientific Research Applications

  • (E)-3- (3-Fluoro-phenyl)-acryloyl chloride : This compound is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. The specific application or experimental procedures of this compound in proteomics research are not detailed in the source.

  • (E)-3- (3- (4 (Dimethylamino)Phenyl)Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One : This compound has been synthesized and characterized for its antibacterial activity and acetylcholinesterase inhibition . Acetylcholinesterase inhibitors are used in the treatment of Alzheimer’s disease and other dementias. The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source.

  • (E)-3- (3- (Dimethylamino)acryloyl)pyridine 1-Oxide : This compound is available for purchase online, suggesting it may be used in various types of chemical research . The specific applications or experimental procedures of this compound are not detailed in the source.

  • (E)-3- (3- (4 (Dimethylamino)Phenyl)Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One : This compound has been synthesized and characterized for its antibacterial activity and acetylcholinesterase inhibition . Acetylcholinesterase inhibitors are used in the treatment of Alzheimer’s disease and other dementias. The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not detailed in the source.

  • Novel Synthetic Coumarin-Chalcone Derivative (E)-3-(3-(4-(Dimethylamino)Phenyl)Acryloyl)-4-Hydroxy-2H-Chromen-2-One : This compound activates CREB-Mediated Neuroprotection in Aβ and Tau Cell Models of Alzheimer’s Disease .

  • (E)-3- (3- (Dimethylamino)acryloyl)pyridine 1-Oxide : This compound is available for purchase online, suggesting it may be used in various types of chemical research . The specific applications or experimental procedures of this compound are not detailed in the source.

  • Novel Synthetic Coumarin-Chalcone Derivative (E)-3- (3- (4- (Dimethylamino)Phenyl)Acryloyl)-4-Hydroxy-2H-Chromen-2-One : This compound activates CREB-Mediated Neuroprotection in Aβ and Tau Cell Models of Alzheimer’s Disease . It was observed to increase CREB-mediated gene expression through protein kinase A (PKA), Ca 2+ /calmodulin-dependent protein kinase II (CaMKII), and extracellular signal-regulated kinase (ERK) in CRE-GFP reporter cells . LM-021 exhibited antiaggregative, antioxidative, and neuroprotective effects mediated by the upregulation of CREB phosphorylation and its downstream brain-derived neurotrophic factor and BCL2 apoptosis regulator genes in A β -GFP- and Δ K280 tau RD -DsRed-expressing SH-SY5Y cells . Blockage of the PKA, CaMKII, or ERK pathway counteracted the beneficial effects of LM-021 . LM-021 also exhibited good BBB penetration ability, with brain to plasma ratio of 5.3%, in in vivo pharmacokinetic assessment .

properties

IUPAC Name

N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-5-17(12(2)18)14-8-6-7-13(11-14)15(19)9-10-16(3)4/h6-11H,5H2,1-4H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWJJVRASIHSQS-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C(=O)C=CN(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=CC=CC(=C1)C(=O)/C=C/N(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide

CAS RN

1227694-96-3, 96605-66-2
Record name N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227694963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.061
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(3-(3-(DIMETHYLAMINO)ACRYLOYL)PHENYL)-N-ETHYLACETAMIDE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S86PW08W4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

36.2 gm Powdered potassium hydroxide was added portion wise to a clear solution of a mixture of 100 gm N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl] acetamide and 70 ml ethyl iodide in 1000 ml of dimethyl formamide at 39°-42° C. over 60 min. the reaction mixture was stirred for 6 hrs. after completion, the reaction mixture was quenched in water and extracted in dichloromethane. The dichloromethane layer was washed with water, dried over sodium sulphate and concentrated to get oil, which upon trituration in hexane gave a solid product which was filtered and dried at 40° C. under vacuum to give the title compound.
Quantity
36.2 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

17.5 gm Sodium methoxide was added portion wise to a clear solution of 50 gm N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]-phenyl] acetamide and 85 gm ethyl iodide in 500 ml dimethyl formamide. After 6 hrs of stirring at room temperature, the reaction mass was quenched in 5 liters of water and extracted in dichloromethane. The dichloromethane layer was washed with water, dried over sodium sulphate and concentrated under vacuum to get oil, which upon trituration in hexane gave the title product as a solid.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4.25 gm of Potassium tert-butoxide was added portion wise to a clear solution of 5 gm N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]-phenyl] acetamide in 50 ml dimethyl formamide. A solution of 5.25 gm Ethyl iodide in 20 ml dimethyl formamide was added drop wise over 3 hrs. at 35° C.-40° C. The reaction mass was stirred for 6 hrs and then quenched in 300 ml of water and extracted in dichloromethane. The organic layer was washed with water, dried over sodium sulphate and concentrated under vacuum to get oil, which was dissolved in 5 ml dichloromethane and 50 ml hexane was added to precipitate the product. The solids obtained was filtered and washed with hexane and dried in vacuum tray dryer at 35° C. for 6 hrs.
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of N-{3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl}acetamide 2 (12.7 g, 0.055 mol) and sodium hydride (60% in oil) (2.5 g) in DMF (150 ml) under nitrogen was stirred at room temperature for 30 minutes. The solution was then cooled to 0° C., and a solution of ethyl iodide (9.38 g, 0.063 mol) in DMF (50 ml) was added slowly dropwise. The mixture was then stirred at room temperature for one hour. The DMF was removed under high vacuum, water (200 ml) was added to the residue and the mixture was extracted with ethyl acetate (2×200 ml). The combined ethyl acetate extracts were washed with water (150 ml) and brine (100 ml), dried over sodium sulfate, filtered and concentrated to dryness to give the crude product. Compound 5 was obtained after recrystallization from hexane (7.9 g). M. P. (Hexane): 109-112° C.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.38 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.